Potassium tartrate

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium tartrate is produced by reacting tartaric acid with potassium sodium tartrate (Rochelle salt) and potassium sulfate. The process involves filtration, purification, precipitation, and drying .

Industrial Production Methods: In industrial settings, this compound is typically synthesized through the reaction of tartaric acid with potassium sodium tartrate and potassium sulfate. The mixture undergoes filtration to remove impurities, followed by purification and precipitation to isolate the desired compound. The final product is then dried to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Potassium tartrate undergoes various chemical reactions, including complexation, reduction, and catalytic reactions. It forms strong soluble complexes with most transition metals, making it useful in analytical chemistry and metal-organic chemistry .

Common Reagents and Conditions:

Complexation: this compound forms complexes with metal ions in an alkaline environment without forming hydroxo complexes and hydroxides.

Major Products:

Scientific Research Applications

Potassium tartrate has extensive applications in various fields:

Chemistry: Used as a ligand in metal plating solutions and in the preparation of Fehling’s solution for reducing sugars.

Biology: Aids in protein crystallization, allowing for the study of protein structure and function.

Medicine: Historically used as a laxative and in the preparation of certain pharmaceutical formulations.

Industry: Utilized in the food industry as a leavening agent, stabilizer, and emulsifier in baked goods, dairy products, sauces, and condiments.

Mechanism of Action

Potassium tartrate exerts its effects through various mechanisms:

Complexation: Forms strong soluble complexes with metal ions, stabilizing them in solution.

Catalysis: Acts as a catalyst in certain chemical reactions, facilitating the formation of desired products.

Piezoelectricity: Generates an electrical charge when subjected to mechanical stress, useful in piezoelectric devices.

Comparison with Similar Compounds

Potassium bitartrate (cream of tartar): Potassium acid salt of tartaric acid, used as a food additive and in baking.

Potassium sodium tartrate (Rochelle salt): Double salt of tartaric acid, used in electroplating, electronics, and as a leavening agent.

Uniqueness of Potassium Tartrate: this compound is unique due to its ability to form strong complexes with transition metals and its extensive use in various industrial applications. Unlike potassium bitartrate, which is primarily used in food and baking, this compound has broader applications in chemistry, biology, and industry .

Properties

CAS No. |

147-78-4 |

|---|---|

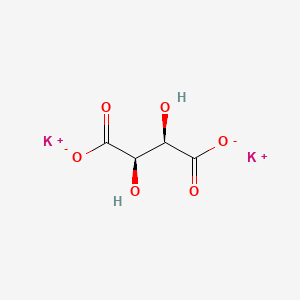

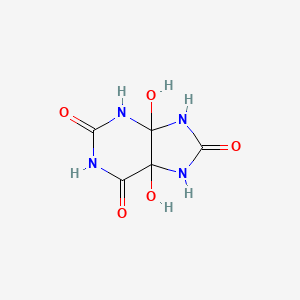

Molecular Formula |

C4H4K2O6 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

dipotassium;(2S,3S)-2,3-dihydroxybutanedioate |

InChI |

InChI=1S/C4H6O6.2K/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2/t1-,2-;;/m0../s1 |

InChI Key |

AVTYONGGKAJVTE-OTWIGTIJSA-L |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+] |

Isomeric SMILES |

[C@H]([C@@H](C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+] |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+] |

Key on ui other cas no. |

921-53-9 40968-90-9 147-78-4 |

physical_description |

White crystalline or granulated powde |

Synonyms |

(R*,R*)-(+-)-2,3-dihydroxybutanedioic acid, monoammonium monosodium salt aluminum tartrate ammonium tartrate calcium tartrate calcium tartrate tetrahydrate Mn(III) tartrate potassium tartrate seignette salt sodium ammonium tartrate sodium potassium tartrate sodium tartrate stannous tartrate tartaric acid tartaric acid, ((R*,R*)-(+-))-isomer tartaric acid, (R*,S*)-isomer tartaric acid, (R-(R*,R*))-isomer tartaric acid, (S-(R*,R*))-isomer tartaric acid, ammonium sodium salt, (1:1:1) salt, (R*,R*)-(+-)-isomer tartaric acid, calcium salt, (R-R*,R*)-isomer tartaric acid, monoammonium salt, (R-(R*,R*))-isomer tartrate |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-[1-(1,3-Benzodioxol-5-ylmethyl)-5-tetrazolyl]-2-methylpropyl]-4-phenylpiperazine](/img/structure/B1212086.png)

![7,7-Dimethyl-2-(1-pyrrolidinyl)-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1212090.png)